Glioma-Selective Cytotoxicity
Wilforol A exhibits selective anti-proliferative activity against human glioma cell lines while sparing non-cancerous human tracheal epithelial cells (TECs) and astrocytes (HAs). In contrast, celastrol and triptolide show broader, less selective cytotoxicity due to their electrophilic motifs [1][2].
| Evidence Dimension | Cytotoxicity (IC50) and Apoptotic Rate |
|---|---|
| Target Compound Data | U118 MG: IC50 6-11 μM, apoptotic rate ~40% at 100 μM; A172: IC50 6-11 μM, apoptotic rate ~40% at 100 μM |
| Comparator Or Baseline | TECs and HAs: IC50 not reached (no significant inhibition), apoptotic rate <3% at 100 μM |
| Quantified Difference | Selectivity ratio >9-17 fold based on IC50 differential; apoptotic rate difference >13-fold at 100 μM |
| Conditions | 4-hour exposure; WST-8 viability assay; flow cytometry for apoptosis; U118 MG, A172 human glioma cell lines; human tracheal epithelial cells (TECs); human astrocytes (HAs) |
Why This Matters
For researchers developing glioma-targeted therapies, wilforol A offers a therapeutic window with quantified selectivity (>13-fold difference in apoptosis induction) that celastrol and triptolide lack, reducing the risk of confounding off-target effects in non-cancerous neural and epithelial cells.
- [1] Wang Z, Ren L, Xu H, Wei Z, Zeng H. Wilforol A inhibits human glioma cell proliferation and deactivates the PI3K/AKT signaling pathway. Acta Biochim Pol. 2023;70(1):123-130. doi:10.18388/abp.2020_6327 View Source
- [2] Zhang H, et al. Natural Products Originating From Tripterygium wilfordii Hook F Exhibit Distinct Pharmacological Activities. Front Pharmacol. View Source
